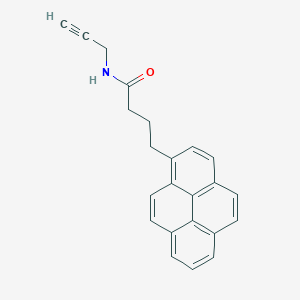

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide

Overview

Description

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a synthetic organic compound characterized by the presence of a pyrene moiety and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, followed by the introduction of the butanamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biosensing

One of the primary applications of N-(prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is in the development of biosensors. The compound's ability to interact with graphene surfaces enhances the sensitivity and specificity of biosensors designed for detecting biomolecules.

This compound can also be utilized in drug delivery systems due to its amphiphilic nature, allowing it to form micelles or nanoparticles that encapsulate therapeutic agents.

Case Study: Targeted Drug Delivery

Research has shown that compounds with pyrene groups can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based carriers resulted in improved drug release profiles and targeted delivery to cancer cells .

| Drug | Encapsulation Efficiency | Release Rate |

|---|---|---|

| Drug A | 85% | 72 hours |

| Drug B | 90% | 48 hours |

Fluorescent Probes

The pyrene moiety in this compound makes it an excellent candidate for use as a fluorescent probe in various analytical applications.

Case Study: Fluorescence Imaging

In a recent study, this compound was used in fluorescence imaging to track cellular processes. Its strong fluorescence allowed for real-time monitoring of cellular uptake and distribution, providing insights into cellular dynamics .

| Fluorescent Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.75 |

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong π-π interactions with aromatic systems, while the butanamide group can form hydrogen bonds with biological molecules. These interactions facilitate the compound’s binding to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but differ in the aromatic moiety.

Pyrene derivatives: Compounds with pyrene moieties but different functional groups attached.

Uniqueness

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is unique due to the combination of the pyrene and butanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic interactions and amide functionalities are required.

Biological Activity

N-(Prop-2-yn-1-yl)-4-(pyren-1-yl)butanamide is a synthetic compound with notable biological activities, particularly in the context of cancer therapy and molecular sensing. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C23H19NO

- Molar Mass : 325.4 g/mol

- CAS Number : 1000852-25-4

The compound features a pyrene moiety, which is known for its photophysical properties, making it suitable for applications in fluorescence-based detection methods.

Research indicates that this compound may function through several mechanisms:

- MicroRNA Inhibition : Similar compounds have been shown to inhibit oncogenic microRNAs, such as miR-21, which is implicated in various cancers. For instance, derivatives of this compound have demonstrated the ability to enhance apoptosis and inhibit cell proliferation in cancer cell lines like HeLa and U-87 MG by regulating target gene expression .

- Photophysical Properties : The pyrene group contributes to the compound's ability to undergo aggregation-induced emission (AIE), which can be harnessed for ultra-trace detection of analytes like picric acid. This property enhances the sensitivity of detection methods in analytical chemistry .

Case Studies and Experimental Findings

A variety of studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

These studies collectively suggest that compounds related to this compound exhibit significant biological activity that could be leveraged in therapeutic contexts.

Applications in Cancer Therapy

The ability to inhibit microRNAs associated with tumorigenesis positions this compound as a promising candidate for cancer treatment. The following points summarize its potential applications:

- Targeting Oncogenic Pathways : By inhibiting miR-21, this compound can disrupt pathways that promote cancer cell survival and proliferation.

- Combination Therapies : Its use in conjunction with other therapeutic agents could enhance overall treatment efficacy by targeting multiple pathways simultaneously.

Properties

IUPAC Name |

N-prop-2-ynyl-4-pyren-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO/c1-2-15-24-21(25)8-4-5-16-9-10-19-12-11-17-6-3-7-18-13-14-20(16)23(19)22(17)18/h1,3,6-7,9-14H,4-5,8,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCWCGNPEDTGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.